
Andrograpanin
Übersicht
Beschreibung
Andrograpanin ist ein sekundärer Metabolit und eine Diterpenoidverbindung, die in den Blättern der Pflanze Andrographis paniculata vorkommt . Diese Verbindung ist bekannt für ihre signifikanten biologischen Aktivitäten, darunter entzündungshemmende und antiinfektive Eigenschaften .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Extraktion von this compound aus Andrographis paniculata beinhaltet verschiedene Techniken. Zu den häufigsten Methoden gehören die Lösungsmittelextraktion, die ultraschallgestützte Lösungsmittelextraktion und die mikrowellengestützte Lösungsmittelextraktion . Diese Methoden verwenden Lösungsmittel wie Methanol, Wasser und Methanol-Wasser-Gemische, um die bioaktiven Verbindungen aus dem Pflanzenmaterial zu extrahieren . Die überkritische Fluidextraktion mit Kohlendioxid wird ebenfalls eingesetzt, die eine Extraktion bei 60 °C und 100 bar beinhaltet .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Extraktionsprozesse unter Verwendung der oben genannten Techniken. Die Hochleistungsflüssigchromatographie (HPLC) wird häufig zur Trennung und Quantifizierung von this compound und anderen Diterpenoiden verwendet, die in den Extrakten vorhanden sind . Die Effizienz dieser Methoden stellt die Produktion von hochreinem this compound für verschiedene Anwendungen sicher.
Wissenschaftliche Forschungsanwendungen
Andrograpanin hat aufgrund seiner vielfältigen biologischen Aktivitäten ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Leitverbindung für die Synthese neuer Derivate mit verbesserten Eigenschaften verwendet . In Biologie und Medizin wird this compound hinsichtlich seiner entzündungshemmenden, antiinfektiv und krebshemmenden Aktivitäten untersucht . Es hat sich gezeigt, dass es das Biofilmwachstum von Pseudomonas aeruginosa hemmt und die Virulenz dieses Krankheitserregers reduziert . Darüber hinaus wird this compound hinsichtlich seiner möglichen Verwendung bei der Behandlung verschiedener entzündlicher Erkrankungen und Infektionen untersucht .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung wichtiger Signalwege und molekularer Ziele. Es wurde gezeigt, dass es die p38 MAPKs-Signalwege in Lipopolysaccharid-induzierten Makrophagenzellen herunterreguliert, was zu einer verringerten Entzündung führt . This compound interagiert auch mit Quorum-Sensing-Proteinen in Pseudomonas aeruginosa, wodurch die Biofilmbildung beeinträchtigt und die Virulenz reduziert wird . Diese Mechanismen unterstreichen das Potenzial der Verbindung als therapeutisches Mittel für verschiedene Krankheiten.
Wirkmechanismus
Target of Action
Andrograpanin, a component of Andrographis paniculata, has been found to interact with several targets. It has shown promising activities against 3CLpro and its virus-specific target protein, human hACE2 protein . It also interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .
Mode of Action
This compound’s interaction with its targets leads to various changes. For instance, it inhibits infectious virion production . In the case of Pseudomonas aeruginosa, the in silico molecular simulation studies predicted that this compound could be used as a therapeutic molecule against biofilm development .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested to inhibit intercellular adhesion molecule-1 (ICAM-1) expression and endothelial-monocyte adhesion, induced by tumor necrosis factor-α (TNF), down-regulating the PI3K/Akt signaling pathway . It also regulates the p62-keap1-Nrf2 pathway .
Pharmacokinetics
The ADME properties of this compound are still under investigation. In silico analysis of parameters like adme properties and drug-likeness of the phytochemicals exhibited good pharmacokinetic properties .
Result of Action
This compound has been found to have significant molecular and cellular effects. It has been reported to enhance chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . It also significantly improved the spatial memory ability of mice, attenuated pathological changes of hippocampal cells, reduced the level of malondialdehyde, and increased superoxide dismutase activity in serum or brain tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the plant Andrographis paniculata, from which this compound is derived, is native to various environmental conditions in Taiwan, Mainland China, and India . This suggests that the compound may have adapted to a wide range of environmental conditions.
Biochemische Analyse
Biochemical Properties
Andrograpanin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . This interaction involves the inhibition of extracellular polymeric substances and several virulence factors. Additionally, in silico studies have predicted that this compound interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It enhances chemokine stromal cell-derived factor-1α (SDF-1α) induced chemotaxis in Jurkat and THP-1 cells via CXC chemokine receptor-4 specific induced cell chemotaxis . This enhancement of chemokine-induced leukocyte chemotaxis contributes to the anti-infectious function of Andrographis paniculata. Furthermore, this compound has been observed to inhibit biofilm production by Pseudomonas aeruginosa, impairing the production of extracellular polymeric substances and several virulence factors .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound has been shown to interact with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa . These interactions inhibit biofilm production and impair the production of extracellular polymeric substances and virulence factors. Additionally, this compound enhances chemokine-induced leukocyte chemotaxis, contributing to its anti-infectious function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits significant inhibition of biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in vitro. These studies indicate that this compound could be used as a therapeutic molecule against biofilm development by Pseudomonas aeruginosa .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been found to exhibit low toxicity even at high doses . In animal models, this compound has shown significant inhibition of biofilm production by Pseudomonas aeruginosa at a concentration of 0.15 mM in the presence of gentamicin
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as p38 mitogen-activated protein kinase (MAPKs), reducing the production of NO, TNFα, and IL-6 in LPS-activated macrophage cells derived from bone marrow in mice . This interaction suggests that this compound may play a role in modulating inflammatory responses through the down-regulation of MAPKs signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound’s effectiveness can be affected by factors that limit its oral bioavailability, such as poor water solubility, slow dissolution rates, low gastrointestinal absorption, high chemical and metabolic instability, and rapid excretion . Strategies to enhance the dissolution and bioavailability of this compound include the use of self-microemulsifying drug delivery systems and other pharmaceutical formulation techniques .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals and post-translational modifications. This compound enhances chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . The localization of this compound within specific cellular compartments and its interactions with biomolecules play a crucial role in its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The extraction of andrograpanin from Andrographis paniculata involves several techniques. The most common methods include solvent extraction, ultrasound-assisted solvent extraction, and microwave-assisted solvent extraction . These methods utilize solvents such as methanol, water, and methanol-water mixtures to extract the bioactive compounds from the plant material . Supercritical fluid extraction using carbon dioxide is also employed, which involves extraction at 60°C and 100 bar .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using the aforementioned techniques. High-performance liquid chromatography (HPLC) is often used for the separation and quantification of this compound and other diterpenoids present in the extracts . The efficiency of these methods ensures the production of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Andrograpanin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder Derivate mit verbesserten Eigenschaften zu synthetisieren.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Substitutionsreaktionen beinhalten häufig die Verwendung von Halogenierungsmitteln und anderen Elektrophilen . Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und der spezifischen Reaktion, die durchgeführt wird.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit verbesserten biologischen Aktivitäten. Beispielsweise können Oxidationsreaktionen zur Bildung hydroxylierter Derivate führen, während Reduktionsreaktionen desoxygenierte Verbindungen ergeben . Diese Derivate werden oft hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht.
Vergleich Mit ähnlichen Verbindungen
Andrograpanin ist unter den Diterpenoiden einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen sind Andrographolid, 14-Deoxy-11,12-Didehydroandrographolid und Neoandrographolid . Andrographolid ist bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften, während 14-Deoxy-11,12-Didehydroandrographolid immunstimulierende und antiinfektive Aktivitäten aufweist . Neoandrographolid ist ebenfalls entzündungshemmend und antihepatotoxisch . Die Einzigartigkeit von this compound liegt in seinen spezifischen Interaktionen mit molekularen Zielen und seinem Potenzial zur Behandlung von Biofilm-bedingten Infektionen .
Eigenschaften
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-JYBIWHBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107773 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-74-3 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrograpanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROGRAPANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



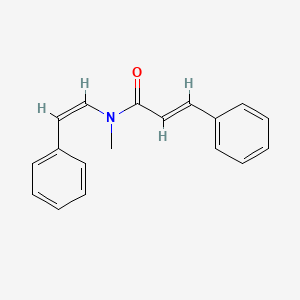
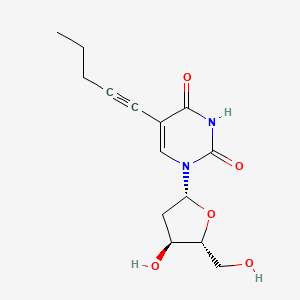
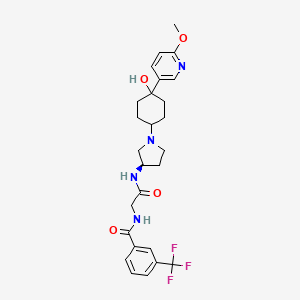
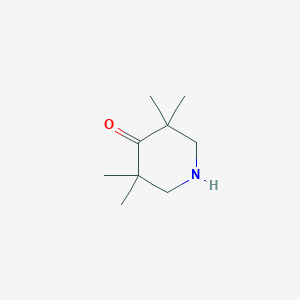
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
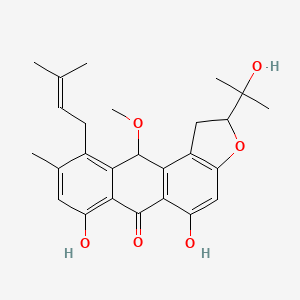
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1249679.png)





